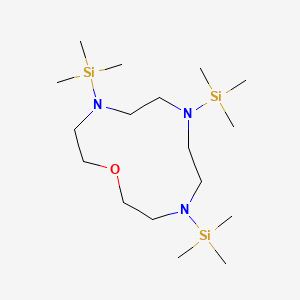
4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane is a complex organic compound that belongs to the class of macrocyclic compounds. This compound is characterized by its unique structure, which includes three trimethylsilyl groups attached to a 1-oxa-4,7,10-triazacyclododecane ring. The presence of these trimethylsilyl groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane typically involves the reaction of 1-oxa-4,7,10-triazacyclododecane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Complexation: It can form complexes with metal ions, which is particularly useful in coordination chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Trimethylsilyl Chloride: Used in the initial synthesis.
Triethylamine: Acts as a base in the synthesis.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential use in biological imaging and as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane involves its ability to form stable complexes with metal ions. The trimethylsilyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic environments. The 1-oxa-4,7,10-triazacyclododecane ring provides multiple coordination sites for metal ions, facilitating the formation of stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the specific metal ion and the context of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): A similar macrocyclic compound without the trimethylsilyl groups.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative of cyclen with acetic acid groups, widely used in medical imaging.
Uniqueness
4,7,10-Tris(trimethylsilyl)-1-oxa-4,7,10-triazacyclododecane is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the formation of stable metal complexes for imaging and industrial catalysis .
Propiedades
Número CAS |
105121-48-0 |
|---|---|
Fórmula molecular |
C17H43N3OSi3 |
Peso molecular |
389.8 g/mol |
Nombre IUPAC |
[4,10-bis(trimethylsilyl)-1-oxa-4,7,10-triazacyclododec-7-yl]-trimethylsilane |
InChI |
InChI=1S/C17H43N3OSi3/c1-22(2,3)18-10-12-19(23(4,5)6)14-16-21-17-15-20(13-11-18)24(7,8)9/h10-17H2,1-9H3 |
Clave InChI |
KMAJOPYVSZAUSK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N1CCN(CCOCCN(CC1)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
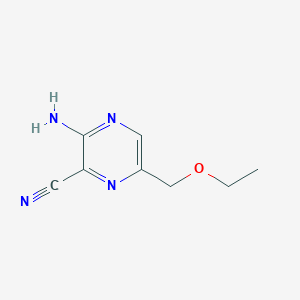
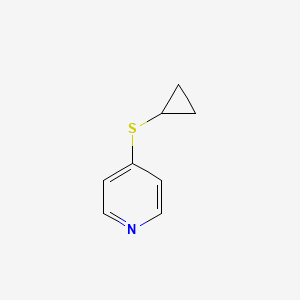
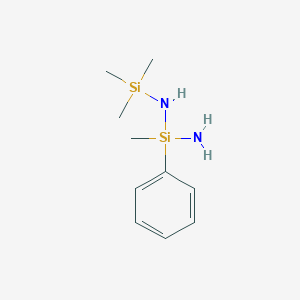
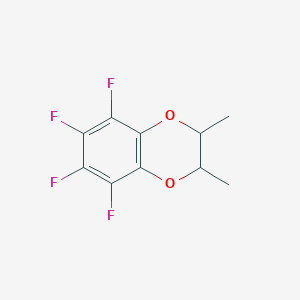
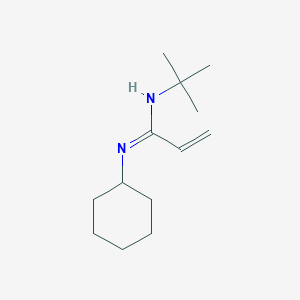

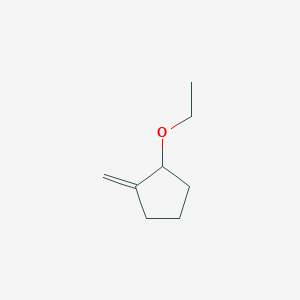
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)


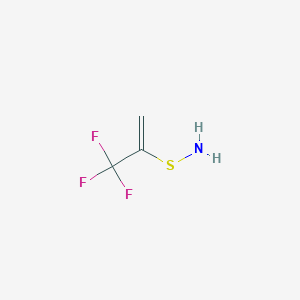
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
